molecular formula C10H6F2O5 B13679963 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid

Cat. No.: B13679963
M. Wt: 244.15 g/mol
InChI Key: FYCYPFFSHWGDIV-UHFFFAOYSA-N
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Description

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid is a chemical compound characterized by the presence of a difluorobenzo dioxole moiety and a propanoic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid typically involves the reaction of 2,2-difluorobenzo[d][1,3]dioxole with appropriate reagents to introduce the oxopropanoic acid group. One common method involves the use of tetrahydrofuran (THF) as a solvent and dihydrogen peroxide as an oxidizing agent . The reaction is carried out at room temperature, and the product is isolated by standard extraction and purification techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxopropanoic acid group.

    Substitution: The aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Dihydrogen peroxide in THF.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. The difluorobenzo dioxole moiety can interact with enzymes and receptors, modulating their activity. The compound may also influence cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)-2-oxopropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H6F2O5

Molecular Weight

244.15 g/mol

IUPAC Name

3-(2,2-difluoro-1,3-benzodioxol-5-yl)-2-oxopropanoic acid

InChI

InChI=1S/C10H6F2O5/c11-10(12)16-7-2-1-5(4-8(7)17-10)3-6(13)9(14)15/h1-2,4H,3H2,(H,14,15)

InChI Key

FYCYPFFSHWGDIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CC(=O)C(=O)O)OC(O2)(F)F

Origin of Product

United States

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